molecular formula C22H14BrN5O2 B2714365 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 402514-99-2

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2714365
CAS No.: 402514-99-2
M. Wt: 460.291
InChI Key: XSSMMEWDHPXKPI-UHFFFAOYSA-N
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Description

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H14BrN5O2 and its molecular weight is 460.291. The purity is usually 95%.
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Biological Activity

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16BrN5O3, with a molecular weight of 454.28 g/mol. The compound features a pyrazole ring, an indolinone moiety, and a naphthalene substituent, which are crucial for its biological activity.

1. Antimicrobial Activity

Pyrazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that modifications in the structure can enhance their effectiveness against various bacterial strains. For instance, compounds with similar scaffolds have demonstrated activity against E. coli and S. aureus, with some derivatives showing inhibition comparable to standard antibiotics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Several studies have shown that these compounds can inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases. For example, derivatives similar to this compound have demonstrated efficacy in reducing edema in animal models .

3. Anticancer Properties

Research has indicated that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancerous cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and proteases.
  • Modulation of Signaling Pathways: These compounds can interfere with signaling pathways that promote cell proliferation and survival, particularly in cancer cells.
  • Induction of Apoptosis: They may trigger programmed cell death in malignant cells through various pathways, including the mitochondrial pathway.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrazole DerivativesAntiparasiticSome derivatives showed IC50 values < 100 µM against T. cruzi.
Various PyrazolesAntimicrobialCompounds exhibited significant activity against multiple bacterial strains.
Indolinone DerivativesAnti-inflammatoryDemonstrated reduction in carrageenan-induced edema comparable to indomethacin.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN5O2/c23-13-8-9-17-16(10-13)20(22(30)24-17)27-28-21(29)19-11-18(25-26-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11,24,30H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICCTNVHWVLFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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